Based on the structure of the molecule, here are some speculative areas where this compound might be explored in scientific research:
TAK-733 is a highly selective and potent allosteric inhibitor of the mitogen-activated protein kinase (MAPK) kinase, specifically targeting MEK1 and MEK2. It functions by binding to the allosteric site of these kinases, thereby inhibiting their activity and preventing the downstream activation of extracellular signal-regulated kinase (ERK) pathways, which are often dysregulated in various cancers. The compound has demonstrated significant anticancer activity across multiple solid tumor models and has been evaluated in clinical settings for its efficacy against advanced metastatic melanoma and other malignancies .
TAK-733 primarily acts through inhibition of the MEK1/2 signaling pathway. Its mechanism involves:
The compound has shown an effective half-maximal inhibitory concentration (IC50) of approximately 3.2 nM against MEK1/2, demonstrating its potency in blocking these pathways .
TAK-733 exhibits notable biological activity, particularly in cancer treatment:
The synthesis of TAK-733 involves several key steps typically associated with organic chemistry methodologies:
The exact synthetic route may vary based on specific research goals or modifications aimed at enhancing efficacy or reducing side effects.
TAK-733 is primarily explored for its applications in oncology:
Interaction studies have revealed significant insights into TAK-733's pharmacological profile:
Several compounds exhibit similar mechanisms of action as TAK-733. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Trametinib | Selective MEK inhibitor | FDA-approved for melanoma; oral bioavailability |
Cobimetinib | MEK inhibitor | Used in combination with vemurafenib for melanoma |
Selumetinib | MEK inhibitor | Investigated for neurofibromatosis type 1 |
PD0325901 | MEK inhibitor | Early-stage clinical trials; shows promise in various cancers |
TAK-733 is distinguished by its unique allosteric inhibition mechanism, which may provide advantages over other inhibitors that target the active site directly. This specificity can lead to reduced off-target effects and potentially fewer side effects compared to traditional inhibitors .
TAK-733 is a synthetic small-molecule inhibitor targeting mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway regulates cell proliferation, survival, and differentiation, making MEK inhibition a strategic approach in oncology. TAK-733 exhibits potent enzymatic inhibition (IC50 = 3.2 nM against MEK1) and suppresses extracellular signal-regulated kinase (ERK) phosphorylation in cellular assays (EC50 = 1.9 nM). Its mechanism involves non-ATP-competitive binding to the allosteric site of MEK1/2, preventing activation of downstream effectors.
TAK-733 belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic structure comprising pyridine and pyrimidine rings. The core scaffold is substituted at multiple positions:
This structural framework confers selectivity and potency by optimizing interactions with MEK1/2’s hydrophobic pocket and allosteric binding site.
Position | Substituent | Role in MEK Inhibition |
---|---|---|
3 | (2R)-2,3-dihydroxypropyl | Enhances solubility and binding |
5 | 2-fluoro-4-iodophenylamino | Stabilizes hydrophobic interactions |
6 | Fluorine | Improves metabolic stability |
8 | Methyl | Reduces off-target activity |
TAK-733’s systematic IUPAC name is 3-[(2R)-2,3-dihydroxypropyl]-6-fluoro-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione. Key identifiers include:
The stereochemistry at the C2 position of the dihydroxypropyl chain (R-configuration) is critical for activity, as confirmed by X-ray crystallography. The SMILES notation (CN1C2=C(C(=C(C1=O)F)NC3=C(C=C(C=C3)I)F)C(=O)N(C=N2)C[C@H](CO)O
) and InChIKey (RCLQNICOARASSR-SECBINFHSA-N
) provide unambiguous structural representation.
TAK-733 emerged from structure-based drug design efforts at Takeda Pharmaceuticals, as detailed in a 2011 study. Initial optimization focused on improving potency and pharmacokinetics:
The pyrido[2,3-d]pyrimidine core of TAK-733 features a planar bicyclic system that facilitates π-π stacking with MEK1’s Phe129 residue. The (2R)-2,3-dihydroxypropyl side chain forms hydrogen bonds with Ser212 and Asp208, critical for stabilizing the inactive conformation of MEK1.
Property | Value | Method of Determination |
---|---|---|
LogP | 0.9 | XLogP3 |
Hydrogen Bond Donors | 3 | PubChem |
Rotatable Bonds | 5 | Cactvs |
Topological Polar Surface Area | 109.38 Ų | Computational modeling |
The synthesis of TAK-733 involves a seven-step sequence:
Optimization focused on improving oral bioavailability, achieving a plasma half-life of 6–8 hours in murine models.
TAK-733 binds MEK1/2’s allosteric site, inducing a conformational shift that prevents RAF-mediated phosphorylation. This suppresses ERK activation, leading to:
TAK-733 functions as a non-adenosine triphosphate competitive allosteric inhibitor of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 [1] [2] [3]. The compound operates through an allosteric mechanism, distinct from traditional adenosine triphosphate-competitive inhibitors, by binding to a unique allosteric site on the mitogen-activated protein kinase kinase proteins [4] [5]. This allosteric binding mode allows TAK-733 to selectively inhibit mitogen-activated protein kinase kinase 1 and 2 activity while maintaining selectivity against other kinases in the mitogen-activated protein kinase pathway [6] [7].
The allosteric inhibition mechanism involves stabilization of the mitogen-activated protein kinase kinase activation loop in a conformation that is resistant to rapidly accelerated fibrosarcoma-mediated dual phosphorylation, which is required for full kinase activation [8] [9]. TAK-733 effectively prevents the activation of mitogen-activated protein kinase kinase 1 and 2-dependent effector proteins and transcription factors, resulting in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation [10] [11].
The crystal structure of TAK-733 in complex with human mitogen-activated protein kinase kinase 1 has been determined at 2.7 Å resolution and deposited in the Protein Data Bank under the accession code 3PP1 [12] [13]. The co-crystal structure reveals that TAK-733 binds to the allosteric inhibitor binding site in adenosine triphosphate-bound mitogen-activated protein kinase kinase 1, demonstrating its non-adenosine triphosphate competitive mechanism [14] [15].
The binding interactions of TAK-733 with the mitogen-activated protein kinase kinase allosteric site are characterized by specific structural features that contribute to its selectivity and potency. The pyrido[2,3-d]pyrimidine core scaffold serves as the primary binding framework, while the 2-fluoro-4-iodophenyl group functions as a recognition motif for the hydrophobic pocket of the mitogen-activated protein kinase kinase allosteric site [16] [17]. The terminal hydroxyl groups of the dihydroxypropyl side chain facilitate allosteric binding interactions, contributing to the compound's specific binding mode [18] [19].
Structural Feature | Role in Binding | Binding Site |
---|---|---|
Pyrido[2,3-d]pyrimidine core | Core scaffold for mitogen-activated protein kinase kinase binding | Allosteric site |
2-fluoro-4-iodophenyl group | Recognition motif for hydrophobic pocket | Hydrophobic pocket |
Terminal hydroxyl groups | Facilitate allosteric binding | Allosteric site |
Methyl group at position 8 | Contributes to selectivity | Allosteric site |
Fluoro substituent at position 6 | Enhances binding affinity | Allosteric site |
TAK-733 demonstrates exceptional selectivity for mitogen-activated protein kinase kinase 1 and 2 over other kinases in the human kinome [20] [21]. The compound exhibits potent inhibitory activity against both mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2, with minimal activity against other kinases including rapidly accelerated fibrosarcoma family members, protein kinase B, and cyclin-dependent kinases [22] [23].
Comprehensive kinase selectivity profiling has demonstrated that TAK-733 is inactive against a broad panel of kinases, including Abelson tyrosine kinase 1, protein kinase B alpha serine/threonine kinase 3, rapidly accelerated fibrosarcoma proto-oncogene serine/threonine kinase, calcium/calmodulin-dependent protein kinase I, cyclin-dependent kinase 2, and hepatocyte growth factor receptor [24] [25]. This selectivity profile is attributed to the unique structural features of the compound that specifically interact with the mitogen-activated protein kinase kinase allosteric binding site [26] [27].
Kinase | Activity | Selectivity |
---|---|---|
Mitogen-activated protein kinase kinase 1 | Active (IC50: 3.2 nM) | Primary target |
Mitogen-activated protein kinase kinase 2 | Active (IC50: 3.6 nM) | Primary target |
Abelson tyrosine kinase 1 | Inactive | Selective |
Protein kinase B alpha serine/threonine kinase 3 | Inactive | Selective |
Rapidly accelerated fibrosarcoma proto-oncogene serine/threonine kinase | Inactive | Selective |
Calcium/calmodulin-dependent protein kinase I | Inactive | Selective |
Cyclin-dependent kinase 2 | Inactive | Selective |
Hepatocyte growth factor receptor | Inactive | Selective |
TAK-733 exhibits remarkable potency against its primary targets, with half-maximal inhibitory concentration values in the low nanomolar range [28] [29]. The compound demonstrates an IC50 value of 3.2 nM against mitogen-activated protein kinase kinase 1 in enzymatic assays, with similar potency observed against mitogen-activated protein kinase kinase 2 (IC50 of 3.6 nM) [30] [31]. In cellular assays, TAK-733 shows an EC50 value of 1.9 nM for inhibition of extracellular signal-regulated kinase phosphorylation, confirming its cellular activity [32] [33].
The inhibitory potency of TAK-733 varies significantly across different cell lines and cancer types. In melanoma cell lines, sensitive cell lines exhibit IC50 values below 10 nM, while resistant cell lines show IC50 values exceeding 100 nM [34] [35]. Multiple myeloma cell lines demonstrate IC50 values in the micromolar range (2-5 μM) after 48-hour treatment, while colorectal cancer cell lines show high sensitivity with IC50 values below 0.02 μM in the sensitive subset [36] [37].
Target | IC50 Value | Assay Type |
---|---|---|
Mitogen-activated protein kinase kinase 1 | 3.2 nM | Enzymatic |
Mitogen-activated protein kinase kinase 1/2 | 3.6 nM | Enzymatic |
Mitogen-activated protein kinase kinase enzyme | 3.2 nM | Enzymatic |
Extracellular signal-regulated kinase phosphorylation | 1.9 nM (EC50) | Cellular |
Melanoma cell lines (sensitive) | <10 nM | Cellular viability |
Melanoma cell lines (resistant) | >100 nM | Cellular viability |
Multiple myeloma cell lines | 2-5 μM | Cellular viability (48h) |
Colorectal cancer cell lines | <0.02 μM (sensitive subset) | Cellular viability (72h) |
The structural basis for TAK-733's inhibitory activity against mitogen-activated protein kinase kinase has been elucidated through X-ray crystallography and structure-activity relationship studies [38] [39]. The compound belongs to the novel 5-phenylamino-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione series of mitogen-activated protein kinase kinase inhibitors, which was developed using structure-based drug design approaches [40] [41].
The pyrido[2,3-d]pyrimidine core structure of TAK-733 is essential for its binding to the mitogen-activated protein kinase kinase allosteric site [42] [43]. The compound features a complex three-dimensional structure with specific substituents that contribute to its binding affinity and selectivity. The 2-fluoro-4-iodophenyl group serves as a critical recognition element for the hydrophobic pocket within the allosteric binding site, while the dihydroxypropyl side chain provides additional binding interactions [44] [45].